molecular formula C16H16N6 B6458975 2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2549021-78-3

2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No. B6458975
CAS RN: 2549021-78-3
M. Wt: 292.34 g/mol
InChI Key: FFRLATOVGWAQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline” is a chemical compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine .


Synthesis Analysis

A series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridine linked to a piperazine . The InChI code for this compound is 1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 242.28 . It is a solid at room temperature .

Advantages and Limitations for Lab Experiments

The use of 2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline in laboratory experiments has a number of advantages and limitations. One of the major advantages of using this compound in laboratory experiments is its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators. This makes this compound a useful tool for studying inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, this compound has been found to possess anti-tumor activity and has been studied for its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not stable in aqueous solutions and is prone to hydrolysis. Additionally, this compound is a relatively new compound and there is still a lack of data regarding its long-term effects.

Future Directions

Given the potential of 2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline as a therapeutic agent, there are a number of future directions that can be explored. One of the most promising areas of research is the development of new formulations of this compound that are more stable and can be used in a variety of applications. Additionally, further research into the mechanisms of action of this compound is needed in order to better understand its effects on various diseases. Furthermore, further research into the potential side effects of this compound is also needed in order to ensure its safety and efficacy. Finally, further research into the potential uses of this compound in drug design is also needed in order to develop new and more effective therapeutics.

Synthesis Methods

2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline can be synthesized using a variety of methods, including chemical synthesis and bio-synthesis. The most common method of chemical synthesis is the condensation reaction of 4-pyrimidinol and 2-aminopiperazine. This reaction is carried out in an acidic medium and the product is purified by recrystallization. Another method for the synthesis of this compound is the use of bio-synthetic enzymes, such as laccase and tyrosinase. These enzymes catalyze the oxidation of 4-pyrimidinol and 2-aminopiperazine, which results in the formation of this compound.

Scientific Research Applications

2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline has been studied for its potential applications in scientific research. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. Furthermore, this compound has also been studied for its use in drug design and as a potential therapeutic agent for various diseases. In particular, this compound has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators. As a result, this compound has been studied as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, this compound has been found to possess anti-tumor activity and has been studied for its ability to inhibit the growth of cancer cells.

Safety and Hazards

The safety information for “2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

Biochemical Analysis

Biochemical Properties

The compound is known to act as an antagonist of the α2-adrenergic receptor . It also acts, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . This suggests that 2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline may interact with these receptors, influencing biochemical reactions within the cell.

Cellular Effects

While specific cellular effects of this compound are not well-documented, its interaction with α2-adrenergic and 5-HT1A receptors suggests it could influence various cellular processes. For instance, α2-adrenergic receptors are involved in the regulation of neurotransmitter release, while 5-HT1A receptors play a role in mood regulation .

Molecular Mechanism

The molecular mechanism of this compound likely involves binding to its target receptors, α2-adrenergic and 5-HT1A. Upon binding, it may inhibit or activate these receptors, leading to changes in downstream signaling pathways and potentially influencing gene expression .

properties

IUPAC Name

2-(4-pyrimidin-4-ylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-2-4-14-13(3-1)18-11-16(20-14)22-9-7-21(8-10-22)15-5-6-17-12-19-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRLATOVGWAQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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